[3-[(1R)-1-hydroxyethyl]phenyl] N-ethyl-N-methylcarbamate
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Overview
Description
[3-[(1R)-1-hydroxyethyl]phenyl] N-ethyl-N-methylcarbamate is a chemical compound known for its diverse applications in various scientific fields It is characterized by its unique structure, which includes a hydroxyethyl group attached to a phenyl ring, and a carbamate group linked to an ethyl and methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-[(1R)-1-hydroxyethyl]phenyl] N-ethyl-N-methylcarbamate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the phenyl ring substituted with a hydroxyethyl group. This can be achieved through Friedel-Crafts alkylation of benzene with ethylene oxide in the presence of a Lewis acid catalyst.
Formation of Carbamate Group: The hydroxyethyl-substituted phenyl compound is then reacted with ethyl isocyanate and methyl isocyanate under controlled conditions to form the carbamate group. This step often requires the use of a base such as triethylamine to facilitate the reaction.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: [3-[(1R)-1-hydroxyethyl]phenyl] N-ethyl-N-methylcarbamate can undergo oxidation reactions, where the hydroxyethyl group is oxidized to a carbonyl group. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: The compound can also be reduced, particularly the carbamate group, using reducing agents such as lithium aluminum hydride (LiAlH₄) to yield corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the carbamate nitrogen, where nucleophiles such as amines or alcohols replace the ethyl or methyl groups.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: LiAlH₄ in dry ether.
Substitution: Amines or alcohols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of new carbamate derivatives.
Scientific Research Applications
Chemistry
In chemistry, [3-[(1R)-1-hydroxyethyl]phenyl] N-ethyl-N-methylcarbamate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential effects on biological systems. It can be used to investigate enzyme interactions and metabolic pathways due to its structural similarity to certain biological molecules.
Medicine
Medically, this compound is explored for its potential as a pharmaceutical agent. It may act on specific molecular targets, making it a candidate for drug development, particularly in the treatment of neurological disorders.
Industry
Industrially, this compound can be used in the production of pesticides and herbicides due to its ability to interact with biological systems. Its stability and reactivity make it suitable for various applications in agricultural chemistry.
Mechanism of Action
The mechanism by which [3-[(1R)-1-hydroxyethyl]phenyl] N-ethyl-N-methylcarbamate exerts its effects involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with active sites of enzymes, while the carbamate group can inhibit enzyme activity by forming stable complexes. This dual interaction can modulate biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
[3-[(1R)-1-hydroxyethyl]phenyl] N-methylcarbamate: Lacks the ethyl group, which may affect its reactivity and biological activity.
[3-[(1R)-1-hydroxyethyl]phenyl] N-ethylcarbamate: Lacks the methyl group, potentially altering its interaction with molecular targets.
[3-[(1R)-1-hydroxyethyl]phenyl] N,N-dimethylcarbamate: Contains two methyl groups, which can influence its solubility and stability.
Uniqueness
[3-[(1R)-1-hydroxyethyl]phenyl] N-ethyl-N-methylcarbamate is unique due to its specific combination of ethyl and methyl groups attached to the carbamate. This structure provides a balance of hydrophobic and hydrophilic properties, enhancing its versatility in various applications.
Properties
CAS No. |
856408-80-5 |
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Molecular Formula |
C12H17NO3 |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
[3-[(1R)-1-hydroxyethyl]phenyl] N-ethyl-N-methylcarbamate |
InChI |
InChI=1S/C12H17NO3/c1-4-13(3)12(15)16-11-7-5-6-10(8-11)9(2)14/h5-9,14H,4H2,1-3H3/t9-/m1/s1 |
InChI Key |
UPFRTBVKMHUBLD-SECBINFHSA-N |
Isomeric SMILES |
CCN(C)C(=O)OC1=CC=CC(=C1)[C@@H](C)O |
Canonical SMILES |
CCN(C)C(=O)OC1=CC=CC(=C1)C(C)O |
Origin of Product |
United States |
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